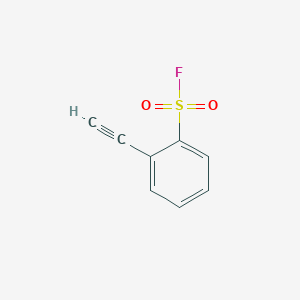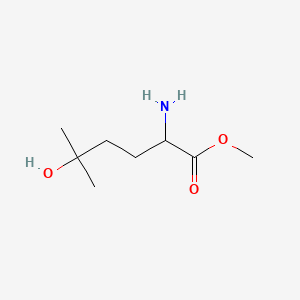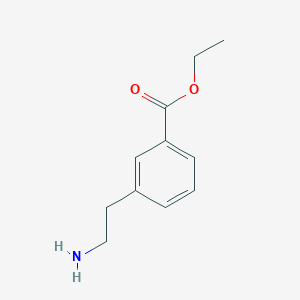
Ethyl 3-(2-aminoethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-aminoethyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the benzoate moiety, which is further substituted with a 2-aminoethyl group
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-aminoethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(2-aminoethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the reaction of ethyl benzoate with 2-aminoethanol in the presence of a base such as potassium carbonate. This reaction can be carried out in a solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient conversion and minimizes by-products.
化学反应分析
Types of Reactions
Ethyl 3-(2-aminoethyl)benzoate undergoes various chemical reactions, including:
Aminolysis: Reaction with ammonia or primary amines to form amides.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Aminolysis: Ammonia or primary amines in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: 3-(2-aminoethyl)benzoic acid and ethanol.
Aminolysis: 3-(2-aminoethyl)benzamide.
Reduction: 3-(2-aminoethyl)benzyl alcohol.
科学研究应用
Ethyl 3-(2-aminoethyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential use in drug development, particularly as a local anesthetic.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of ethyl 3-(2-aminoethyl)benzoate involves its interaction with specific molecular targets. In the context of its use as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of sensation in the targeted area.
相似化合物的比较
Ethyl 3-(2-aminoethyl)benzoate can be compared with other similar compounds such as:
Ethyl benzoate: Lacks the 2-aminoethyl group, making it less versatile in biological applications.
3-(2-aminoethyl)benzoic acid: The carboxylic acid form, which is more reactive in certain chemical reactions.
3-(2-aminoethyl)benzamide: The amide derivative, which has different solubility and reactivity properties.
This compound is unique due to its ester functionality combined with the 2-aminoethyl group, providing a balance of reactivity and stability that is useful in various applications.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
ethyl 3-(2-aminoethyl)benzoate |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)10-5-3-4-9(8-10)6-7-12/h3-5,8H,2,6-7,12H2,1H3 |
InChI 键 |
FEUSXEHUNBRXCB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=CC(=C1)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


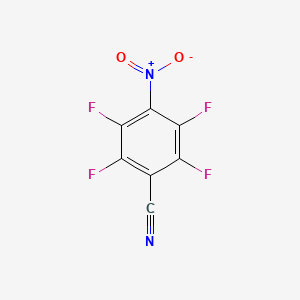
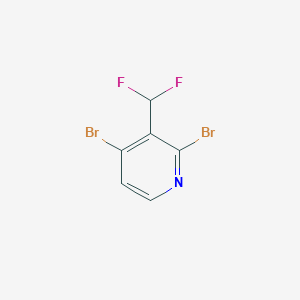
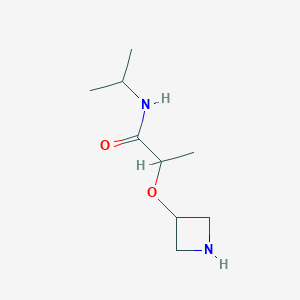
![N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13484450.png)

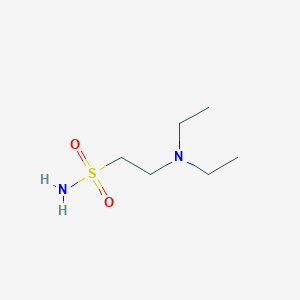
![Tert-butyl n-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate](/img/structure/B13484463.png)
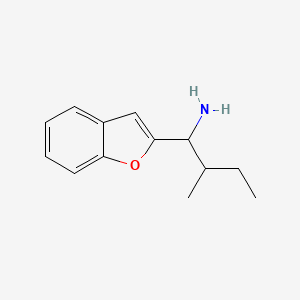
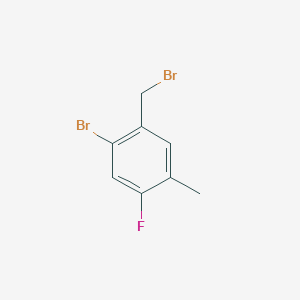
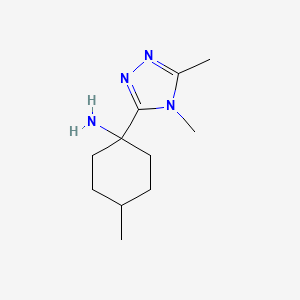

![rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid](/img/structure/B13484486.png)
